
4-(1,1-Difluoroethyl)-2,5-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a chemical compound used in scientific research for various applications. It is a pyridine derivative with the molecular formula C7H4F4N. This chemical compound has gained attention due to its unique properties, which make it useful in various research fields.
Aplicaciones Científicas De Investigación
1. Supramolecular Chemistry and Molecular Assemblies
The research by Jin et al. (2017) explores the self-assemblies of partially fluorinated molecules, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. They focused on the systematic investigation of these assemblies on Au(111) using low-temperature scanning tunneling microscopy. Their findings demonstrate that multiple weak hydrogen bonds, such as C H⋯F and C H⋯N, can be efficiently applied to tune molecular orientations and self-assembly structures (Jin et al., 2017).
2. Synthesis and Functionalization of Halopyridines
Schlosser et al. (2005) discussed the regiochemically flexible substitutions of halopyridines, which are closely related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study reveals that the introduction of a trialkylsilyl group in specific positions can completely reverse the regioselectivity of these reactions, highlighting a significant aspect of the chemical behavior of such compounds (Schlosser et al., 2005).
3. Applications in Organic Synthesis
Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to difluoropyridines, including 2,5-difluoropyridine. Their approach enabled the regioselective metalation and subsequent carboxylation of all vacant positions on the pyridine ring. This methodological advancement provides a versatile tool for synthesizing various fluorinated pyridinecarboxylic acids from each starting material (Bobbio & Schlosser, 2005).
4. Development of Novel Pharmaceuticals
Mishra et al. (2014) investigated the construction of tetracationic hetero-bimetallacycles, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study focused on developing these complexes for anticancer potency, demonstrating their effectiveness against various cancer cell lines. This research provides insights into the potential application of such compounds in cancer therapy (Mishra et al., 2014).
5. Advances in Fluorinated Groups for Pharmaceuticals
Carbonnel et al. (2019) highlighted the significance of fluorine-containing molecules in pharmaceutical and agrochemical industries. Their review focuses on the design and study of emergent fluorinated groups, particularly the CF2Me residue, which is attractive for use as a bioisostere. This work underscores the importance of fluorinated moieties, including those related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine, in drug design (Carbonnel et al., 2019).
6. Photodynamic Therapy and Supramolecular Chemistry
Other studies, such as those by Maleki (2015), Nowak and Robins (2006), and Timperley et al. (2005), further explore the synthesis, functionalization, and applications of fluorinated pyridine derivatives in various fields, including their potential use in photodynamic cell–specific cancer therapy and nerve agent poisoning treatment. These findings contribute to the broader understanding of the chemical properties and potential applications of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine and its related compounds in scientific research (Maleki, 2015); (Nowak & Robins, 2006); (Timperley et al., 2005).
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)-2,5-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZVGBMJBQIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-2,5-difluoropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

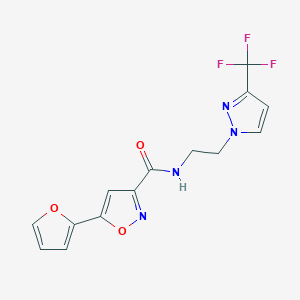
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)
![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

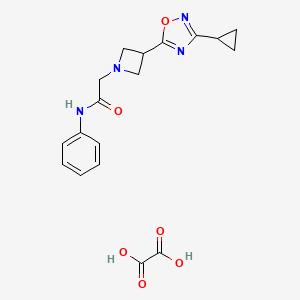

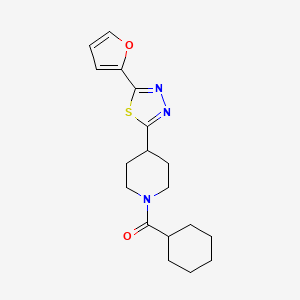
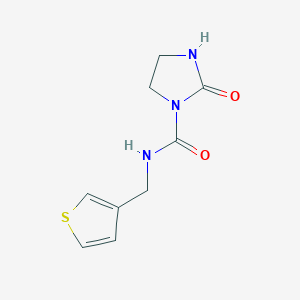
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
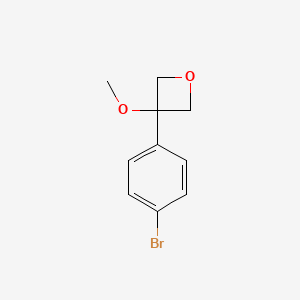
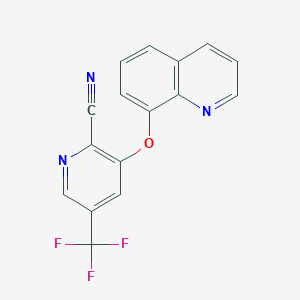
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)
